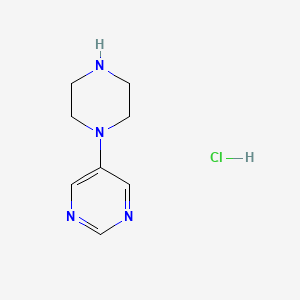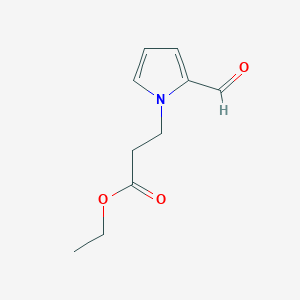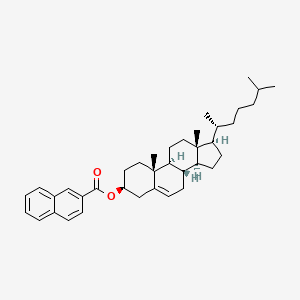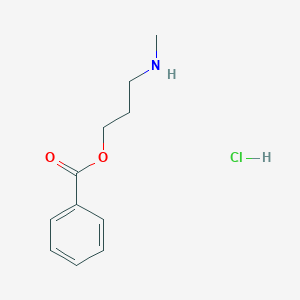
Bis(N,N'-di-t-butylacetamidinato)iron(II)
Descripción general
Descripción
Bis(N,N’-di-t-butylacetamidinato)iron(II) is an organometallic compound that has garnered significant interest in the fields of bioinorganic chemistry and catalysis. This compound is known for its catalytic properties, particularly in ortho-selective and asymmetric synthesis, making it a valuable precursor in the synthesis of various organic compounds .
Aplicaciones Científicas De Investigación
Bis(N,N’-di-t-butylacetamidinato)iron(II) has a wide range of applications in scientific research:
Direcciones Futuras
Mecanismo De Acción
Target of Action
Bis(N,N’-di-t-butylacetamidinato)iron(II) is primarily used as a precursor for the deposition of iron-containing thin films via metal-organic chemical vapor deposition (MOCVD) . It interacts with the surface of the substrate where the thin film is to be deposited .
Mode of Action
The compound interacts with its target through a process known as atomic layer deposition (ALD). In this process, the first amidine ligand of Bis(N,N’-di-t-butylacetamidinato)iron(II) can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can also react with the adjacent sulfhydryl group to generate a molecule, which can strongly interact with the iron atom on the surface and be difficult to be desorbed .
Biochemical Pathways
The biochemical pathways involved in the action of Bis(N,N’-di-t-butylacetamidinato)iron(II) are primarily related to the deposition of iron, iron carbides, and iron nitride films . The compound is used in the fabrication of thin films of iron oxide via atomic layer deposition .
Pharmacokinetics
It’s important to note that the compound is extremely air-sensitive and has a melting point of 107°C .
Result of Action
The result of the action of Bis(N,N’-di-t-butylacetamidinato)iron(II) is the formation of iron-containing thin films. These films are used in various applications, including microelectronics, catalysis, environmental and energy fields .
Action Environment
The action of Bis(N,N’-di-t-butylacetamidinato)iron(II) is influenced by environmental factors such as temperature and air exposure. The compound is extremely air-sensitive , and its reactivity can be influenced by the presence of moisture . Therefore, it is typically handled and stored under conditions that minimize exposure to air and moisture.
Análisis Bioquímico
Biochemical Properties
It is known that this compound is used in the chemical vapor deposition of iron, iron carbides, and iron nitride films . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Molecular Mechanism
It is known that this compound is used as a precursor for iron thin films via MOCVD , suggesting that it may exert its effects at the molecular level through this process
Temporal Effects in Laboratory Settings
It is known that this compound is used in the fabrication of thin films of iron oxide via atomic layer deposition , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-t-butylacetamidinato)iron(II) can be synthesized through the reaction of iron(II) chloride with N,N’-di-t-butylacetamidine in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, bis(N,N’-di-t-butylacetamidinato)iron(II) is produced using metal-organic chemical vapor deposition (MOCVD) techniques. This method involves the vaporization of the compound followed by its deposition onto a substrate, forming thin films of iron-containing materials .
Análisis De Reacciones Químicas
Types of Reactions
Bis(N,N’-di-t-butylacetamidinato)iron(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides, such as Fe2O3, under specific conditions.
Reduction: It can be reduced to form iron carbides and iron nitrides.
Substitution: The amidinate ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and peroxide, typically used at high temperatures.
Substitution: Various ligands can be introduced under controlled conditions to achieve the desired substitution.
Major Products Formed
Iron Oxides: Fe2O3 and other iron oxides are common products of oxidation reactions.
Iron Carbides: Fe1−xCx thin films are formed through reduction reactions.
Iron Nitrides: FeN films can be produced via substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(N,N’-di-tert-butylacetamidinato)nickel(II): Similar to the iron compound, this nickel complex is used in ALD processes for the deposition of nickel sulfide films.
Bis(N,N’-di-tert-butylacetamidinato)cobalt(II): This cobalt complex is another example of a metal amidinate used in thin film deposition.
Uniqueness
Bis(N,N’-di-t-butylacetamidinato)iron(II) stands out due to its specific reactivity with water and its ability to form iron oxides at relatively low temperatures. This makes it particularly useful in applications requiring precise control over film thickness and composition .
Propiedades
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUQVABQSKCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42FeN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(methylcarbamoyl)methoxy]acetic acid](/img/structure/B3147985.png)

![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)


![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)

![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)
![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)

![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)

